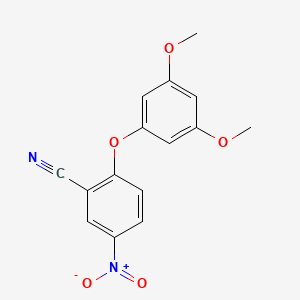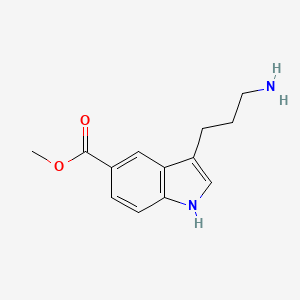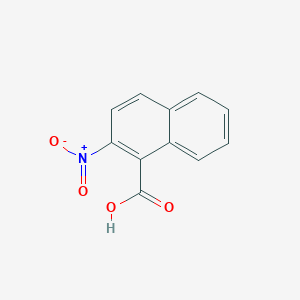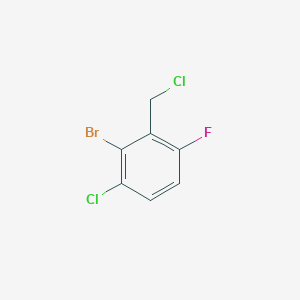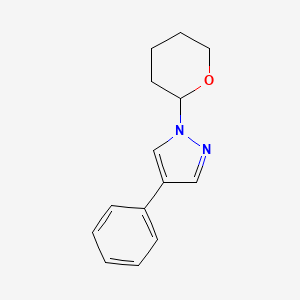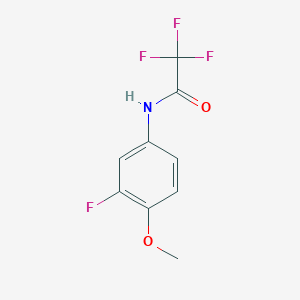
2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H7F4NO2 and a molecular weight of 237.15 g/mol . It is characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-4-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide has several applications in scientific research:
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-methoxyphenyl groups contribute to its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its application .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: A closely related compound with a methoxy group instead of a fluoro-methoxyphenyl group.
2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide: Another analog with a fluorophenyl group.
Propiedades
Fórmula molecular |
C9H7F4NO2 |
|---|---|
Peso molecular |
237.15 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H7F4NO2/c1-16-7-3-2-5(4-6(7)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Clave InChI |
SSPJBJNXEPAUKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)

![(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)
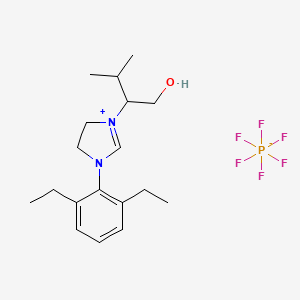
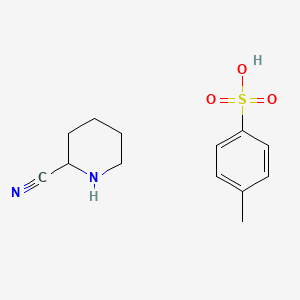
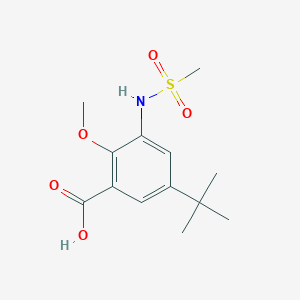
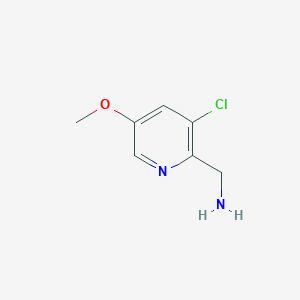
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
